2-Amino-1-(2,6-difluorophenyl)propan-1-ol

Übersicht

Beschreibung

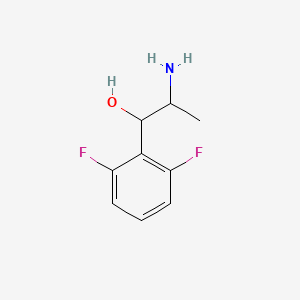

2-Amino-1-(2,6-difluorophenyl)propan-1-ol is an organic compound characterized by the presence of an amino group (-NH2) attached to the first carbon of a propan-1-ol molecule, with a 2,6-difluorophenyl group attached to the same carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2,6-difluorophenyl)propan-1-ol typically involves the following steps:

Bromination: The starting material, 2,6-difluorophenol, undergoes bromination to introduce a bromine atom at the desired position.

Grignard Reaction: The brominated compound is then treated with ethyl magnesium bromide to form the corresponding Grignard reagent.

Hydrolysis: The Grignard reagent is hydrolyzed to produce the intermediate alcohol.

Amination: Finally, the intermediate alcohol is subjected to amination to introduce the amino group, yielding this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-1-(2,6-difluorophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The compound can be reduced to form a corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(2,6-difluorophenyl)propan-1-ol has several scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand protein interactions and enzyme activities.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Amino-1-(2,6-difluorophenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The difluorophenyl group can influence the compound's binding affinity and selectivity towards certain receptors or enzymes.

Vergleich Mit ähnlichen Verbindungen

2-Amino-1-(2,6-difluorophenyl)ethanol: Similar structure but with an ethyl group instead of a propyl group.

2-Amino-2-(2,6-difluorophenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxyl group.

This compound's versatility and unique properties make it a valuable asset in scientific research and industrial applications

Biologische Aktivität

2-Amino-1-(2,6-difluorophenyl)propan-1-ol, a compound with notable biological activity, has garnered attention for its potential therapeutic applications. This article explores its biological mechanisms, antimicrobial properties, neuroprotective effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁F₂NO, with a molecular weight of approximately 187.19 g/mol. The compound features a propan-1-ol backbone substituted with an amino group and a 2,6-difluorophenyl moiety. These structural characteristics contribute to its unique reactivity and biological activity, particularly through hydrogen bonding and hydrophobic interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The amino and hydroxyl groups allow for hydrogen bonding with proteins and enzymes.

- Hydrophobic Interactions : The difluorophenyl group enhances stability and lipophilicity, facilitating interactions with hydrophobic regions of target proteins .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

- In Vitro Studies : Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 3.12 to 12.5 µg/mL, indicating potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 |

| Escherichia coli | 3.12 - 12.5 |

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective potential:

- Dopamine Receptor Agonism : It acts as a selective agonist for the D3 dopamine receptor, which may be beneficial in treating neurodegenerative diseases like Parkinson's disease. This selectivity helps enhance dopamine signaling while minimizing adverse effects associated with D2 receptor activation .

Case Study: Neuroprotection in Animal Models

In a preclinical study involving MPTP-induced neurodegeneration in mice:

- Results : Administration of the compound led to significant neuroprotection compared to control groups, as evidenced by improved motor functions and reduced dopaminergic neuron loss.

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

| Biological Activity | Details |

|---|---|

| Antimicrobial | Inhibits growth of S. aureus and E. coli |

| Neuroprotective | Selective D3 receptor agonist; potential in Parkinson's disease |

| Mechanism of Action | Hydrogen bonding and hydrophobic interactions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-1-(2,6-difluorophenyl)propan-1-ol, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor (e.g., 1-(2,6-difluorophenyl)propan-1-one) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Optimize reaction conditions by varying solvents (e.g., methanol or ethanol), temperature (0–25°C), and stoichiometry. Monitor progress via TLC or LCMS, and purify using column chromatography. For example, similar protocols achieved 37–60% yields in analogous amino alcohol syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound, particularly regarding stereochemistry?

- Methodological Answer :

- 1H/13C NMR : Identify proton environments (e.g., NH₂, OH) and fluorine coupling patterns.

- 19F NMR : Confirm substitution patterns on the aromatic ring.

- X-ray crystallography : Determine absolute stereochemistry if crystalline.

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases. Reference stereochemical data from (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol for methodology .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation.

- Emergency Protocols : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately. Refer to safety data for structurally similar aminophenols .

Advanced Research Questions

Q. How does the 2,6-difluorophenyl moiety influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

- Methodological Answer : Fluorine atoms enhance metabolic stability and lipophilicity, improving membrane permeability. Compare logP values and plasma stability assays between fluorinated and non-fluorinated analogs. For example, difluorophenyl groups in rufinamide increased CNS bioavailability due to reduced cytochrome P450 metabolism .

Q. What strategies can resolve enantiomers of this compound, and how does stereochemistry affect biological activity?

- Methodological Answer :

- Chiral Resolution : Use preparative chiral HPLC or enzymatic kinetic resolution.

- Activity Comparison : Test enantiomers in receptor-binding assays (e.g., GPCRs or enzymes). For example, (S)-enantiomers of similar compounds showed 10-fold higher affinity than (R)-forms in serotonin receptor studies .

Q. How can computational chemistry aid in predicting the target compound’s interaction with biological receptors?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., β-adrenergic receptors). Validate predictions with mutagenesis studies. Fluorine’s electronegativity may form halogen bonds with receptor residues, as seen in difluorophenyl-containing drugs .

Q. What are common pitfalls in interpreting bioassay data for this compound, and how can researchers address contradictory results?

- Methodological Answer :

- Purity Checks : Use HPLC-MS to confirm >95% purity; impurities may skew IC₅₀ values.

- Stereochemical Confirmation : Ensure enantiomeric excess (ee) >98% via chiral analysis.

- Assay Variability : Standardize conditions (pH, temperature) across replicates. For example, conflicting enzyme inhibition data may arise from differences in buffer systems .

Eigenschaften

IUPAC Name |

2-amino-1-(2,6-difluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-5(12)9(13)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLBZIPDMSHBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=CC=C1F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.